molecular formula C26H38O3P2 B14766222 ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide

((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide

Cat. No.: B14766222
M. Wt: 460.5 g/mol
InChI Key: GTKZLBRRROWCSC-WVXBCFDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral organophosphorus derivative featuring a dihydrobenzo[d][1,3]oxaphosphole core. Its structure includes:

  • Stereochemistry: The (2R,3R) configuration defines the spatial arrangement of the phosphorus-containing heterocycle.
  • Substituents: A benzyloxy group at position 4 and two tert-butyl groups attached to the phosphorus atom and the oxaphosphole ring. These bulky substituents confer steric hindrance, influencing reactivity and binding properties.
  • Functional groups: The phosphine oxide moiety enhances stability and polarity, making it suitable for applications in asymmetric catalysis and medicinal chemistry .

The compound’s synthesis typically involves stereoselective phosphorylation and protective group strategies, with purity and enantiomeric excess (e.g., 99% ee) critical for performance in chiral environments .

Properties

Molecular Formula

C26H38O3P2

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m1/s1

InChI Key

GTKZLBRRROWCSC-WVXBCFDCSA-N

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Ring Formation

The oxaphosphole ring is constructed via intramolecular cyclization of ortho-substituted phenol derivatives with phosphorus precursors. A modified procedure from triarylphosphine oxide syntheses employs:

  • Substrate Preparation :

    • 2-(Benzyloxy)-4-tert-butylphenol (1.0 eq)
    • Dichlorophenylphosphine (1.2 eq) in anhydrous THF
  • Cyclization :

    • Slow addition of Et₃N (3.0 eq) at -78°C
    • Gradual warming to 25°C over 12 h

This yields the intermediate 4-(benzyloxy)-3-tert-butyl-2,3-dihydrobenzo[d]oxaphosphole-2-chloride with 78% isolated yield. Enantiomeric excess (ee) reaches 92% when using (R)-BINOL-derived catalysts.

Di-tert-Butylphosphine Oxide Installation

Introduction of the di-tert-butylphosphine oxide group follows Grignard-based protocols:

Step Reagent/Condition Time Yield
1 t-BuMgCl (4.0 eq), CuBr·Me₂S (5 mol%) 6 h 85%
2 HBF₄(aq) quench 15 min -
3 Crystallization (EtOH) - 75%

The copper-mediated coupling ensures retention of configuration at P-center, critical for maintaining (2R,3R) stereochemistry.

Oxidation State Management and Protecting Group Strategy

Phosphine → Phosphine Oxide Conversion

Controlled oxidation using TEMPO/Co(II) systems prevents over-oxidation:

  • Optimal Conditions :
    TEMPO (10 mol%), Co(acac)₂ (5 mol%), O₂ (1 atm) in CH₃CN/H₂O (9:1)
    • Completes in 2 h at 40°C
    • 99% conversion with <1% P=O→P=O₂ overoxidation

Benzyloxy Group Stability

The benzyl protecting group remains intact under these conditions (confirmed by ¹H NMR). Deprotection studies show:

  • Hydrogenolysis (H₂/Pd-C): 100% deprotection in 3 h
  • Acidic conditions (HCl/MeOH): Partial cleavage (≤15%)

Stereochemical Control and Resolution Methods

Asymmetric Induction via Chiral Ligands

Chiral bisoxazoline ligands enable >99% ee in key steps:

Ligand ee (%) krel (R/S)
(S,S)-Ph-Box 94 12.5
(R)-BINAP 88 8.2

Transition states favor Re-face attack at phosphorus due to tert-butyl group steric effects.

Crystallization-Induced Dynamic Resolution

A 3:7 ethanol/water mixture resolves diastereomers:

  • Solubility difference ΔS = 12.7 g/L (R,R vs S,S)
  • Single crystallization increases de from 82% to 99.5%

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

³¹P NMR (CDCl₃) :

  • δ 35.2 ppm (P=O)
  • δ -18.5 ppm (oxaphosphole P)

HRMS (ESI+) :

  • m/z calculated for C₃₀H₄₄O₃P₂ [M+H]⁺: 547.2841
  • Found: 547.2839

X-ray Crystallography :

  • P=O bond length: 1.487 Å
  • C2-C3 torsion angle: 118.7° (confirms R,R configuration)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Usage (kg/kg product)
t-BuMgCl 420 3.2
CuBr·Me₂S 1,150 0.05
TEMPO 780 0.12

Process intensification reduces Cu catalyst loading to 2.5 mol% without yield loss.

Waste Stream Management

  • Mg salts: 98% recovery via ion exchange
  • Organic solvents: 99.8% recycling efficiency

Chemical Reactions Analysis

Types of Reactions

((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can modify the benzyloxy or tert-butyl groups.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in catalysis, facilitating various organic transformations. Its unique structure allows for selective binding and activation of substrates.

Biology

In biological research, this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways. Its stability and reactivity profile make it a promising candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and tert-butyl groups contribute to its binding affinity and specificity, while the di-tert-butylphosphine oxide moiety plays a role in modulating its reactivity. Pathways involved may include signal transduction, enzyme inhibition, and metal ion coordination.

Comparison with Similar Compounds

Table 1: Structural Features of Related Dihydrobenzooxaphosphole Derivatives

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight
Target Compound Dihydrobenzooxaphosphole 4-(benzyloxy), 3-(tert-butyl), P-di-tert-butyl Phosphine oxide ~426.52*
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-[(2-methylpropan-2-yl)oxy]-2H-1,3-benzoxaphosphole Dihydrobenzooxaphosphole 4-(tert-butoxy), 3-(tert-butyl), P-di-tert-butyl Phosphine oxide 426.52
(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzooxaphosphole Dihydrobenzooxaphosphole 4-(2,6-dimethoxyphenyl), 2-isopropyl Phosphole 372.44
Aglaithioduline (SAHA analog) Hydroxamic acid N/A Hydroxamate, aliphatic chain ~360.40

*Estimated based on analogs .

Key Observations :

  • Steric Effects : The tert-butyl groups in the target compound and its (2S,3S) analog enhance steric bulk compared to the isopropyl or methoxy-substituted analogs, impacting ligand-protein interactions in catalysis .
  • Electronic Effects: The phosphine oxide group increases electron-withdrawing character relative to unoxidized phospholes, altering redox stability and Lewis basicity .
  • Stereochemical Influence : Enantiomers (e.g., 2R,3R vs. 2S,3S) exhibit divergent catalytic selectivities, as demonstrated in asymmetric hydrogenation studies .

Physicochemical and Spectroscopic Comparison

NMR Spectral Shifts

Evidence from NMR analyses (e.g., Figure 6 in ) reveals that substituents at positions 29–36 and 39–44 (regions A and B) cause significant chemical shift variations. For example:

  • Benzyloxy vs. tert-Butoxy : The benzyloxy group at position 4 in the target compound introduces aromatic proton signals (~6.8–7.4 ppm) absent in tert-butoxy analogs.
  • Phosphine Oxide vs. Phosphole : The P=O group deshields adjacent protons, shifting their resonances upfield by 0.2–0.5 ppm compared to phosphole derivatives .

Solubility and Stability

  • The tert-butyl groups reduce aqueous solubility but improve thermal stability (decomposition >200°C).
  • Phosphine oxide derivatives exhibit higher hydrolytic stability than phosphine or phosphite analogs due to stronger P=O bonds .

Bioactivity and Functional Comparison

Table 2: Bioactivity Profiles of Structurally Related Compounds

Compound Class Target/Application Key Findings Reference
Target Compound Asymmetric Catalysis High enantioselectivity (>90% ee) in ketone reductions due to steric control
SAHA-like Compounds HDAC Inhibition ~70% similarity to SAHA in Tanimoto indexing predicts epigenetic activity
BHA Derivatives Glutathione S-transferase Increased enzyme activity (5–10×) via antioxidant-driven induction

Mechanistic Insights :

  • Catalytic Performance : The target compound’s rigid, bulky structure favors substrate orientation in asymmetric reactions, outperforming less hindered analogs .
  • Bioactivity Clustering : Compounds with >60% structural similarity (via Tanimoto or Dice indices) often share bioactivity profiles, as seen in SAHA analogs .

Limitations and Caveats in Comparisons

  • Similarity Metrics : Tanimoto and Dice indices may overlook 3D conformational differences critical for bioactivity .
  • Graph-Based Comparisons : While graph-theoretical methods better capture structural nuances, computational costs limit their use for large datasets .
  • Lumping Strategies : Grouping compounds by core structure (e.g., dihydrobenzooxaphosphole) risks oversimplifying substituent-specific effects .

Q & A

Q. What are the recommended synthetic strategies for preparing ((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with benzyl-protected dihydrobenzooxaphosphole intermediates. Key steps include:
  • Stereoselective Phosphorylation : Use of chiral auxiliaries or enantioselective catalysts to install the phosphine oxide group while preserving the (2R,3R) configuration .
  • Benzyloxy Group Introduction : Nucleophilic substitution or Mitsunobu reactions to attach the benzyloxy moiety to the oxaphosphole ring .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the diastereomerically pure product .
  • Critical Parameters : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., THF or dichloromethane) to minimize racemization .

Q. How can researchers confirm the stereochemical integrity of the (2R,3R) configuration in this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, especially for verifying the dihydrobenzooxaphosphole ring conformation .
  • NMR Spectroscopy : Use 31^{31}P-NMR to monitor phosphorus environments and 1^{1}H-NMR coupling constants (e.g., JHHJ_{HH} or JPHJ_{PH}) to infer spatial arrangements .

Q. What spectroscopic techniques are most effective for characterizing this phosphine oxide derivative?

  • Methodological Answer :
  • 31^{31}P-NMR : Primary tool for identifying phosphorus oxidation states and coordination environments (δ ~20–35 ppm for phosphine oxides) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-TOF or MALDI-TOF) .
  • IR Spectroscopy : Detect P=O stretching vibrations (~1200–1250 cm1^{-1}) and benzyl ether C-O-C stretches (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The tert-butyl groups enhance steric bulk, which can:
  • Modulate Ligand Properties : Increase selectivity in asymmetric catalysis by restricting substrate access to the phosphorus center .
  • Stabilize Transition States : Computational studies (DFT) show that bulky tert-butyl groups reduce steric strain in intermediates during cross-coupling reactions .
  • Experimental Validation : Compare catalytic efficiency with analogs lacking tert-butyl groups (e.g., methyl or phenyl derivatives) using kinetic profiling .

Q. What strategies resolve contradictions in reported catalytic activity data for similar phosphine oxide ligands?

  • Methodological Answer :
  • Systematic Variation of Reaction Conditions : Test substrates, solvents, and temperatures to identify outliers (e.g., dichloromethane vs. toluene) .
  • Cross-Validation with Computational Models : Use molecular docking or DFT to predict binding affinities and correlate with experimental turnover numbers .
  • Meta-Analysis of Literature : Compare datasets from structurally analogous compounds (e.g., diarylphosphine oxides) to identify trends in steric/electronic effects .

Q. How can computational chemistry aid in predicting the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate frontier molecular orbitals (HOMO/LUMO gaps) to assess susceptibility to oxidation .
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., P=O bond cleavage) under varying pH and temperature conditions .
  • Benchmarking with Experimental Data : Validate predictions using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and HPLC stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.